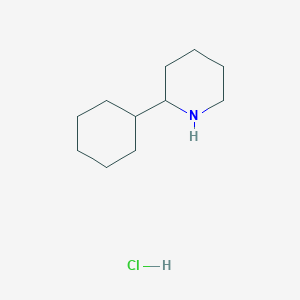

2-Cyclohexylpiperidine hydrochloride

Description

Context within Arylcyclohexylamine Chemistry

2-Cyclohexylpiperidine (B1347038) hydrochloride is structurally related to the broader class of arylcyclohexylamines, a group of compounds that have been the subject of extensive research for their diverse pharmacological activities. The quintessential arylcyclohexylamine is Phencyclidine (PCP), which is composed of a cyclohexane (B81311) ring, a piperidine (B6355638) ring, and a phenyl group all attached to the same carbon. Arylcyclohexylamines are known to interact with various neurotransmitter systems in the brain, leading to a range of effects.

The core structure of an arylcyclohexylamine consists of a cyclohexylamine (B46788) unit with an attached aryl moiety. nih.gov While 2-Cyclohexylpiperidine itself lacks the aryl group directly attached to the cyclohexane ring, its piperidine and cyclohexane components are fundamental structural motifs found in many pharmacologically active arylcyclohexylamines. Research in this area often involves the synthesis and evaluation of numerous analogs to explore structure-activity relationships. For instance, derivatives of 1-(1-phenylcyclohexyl)piperidine (PCP) have been synthesized and studied for their analgesic and other central nervous system effects. nih.govnih.govscinews.uz The study of simpler, non-arylated structures like 2-cyclohexylpiperidine can provide valuable insights into the steric and conformational requirements for receptor binding and activity within this chemical class.

Academic and Research Significance of the Compound

The academic and research significance of 2-Cyclohexylpiperidine hydrochloride lies predominantly in its utility as a synthetic intermediate and a molecular scaffold for the creation of more complex molecules with potential therapeutic applications. nih.gov Its stable and easy-to-handle nature makes it a valuable component in the experimental process of drug discovery and development. nih.gov

In the realm of pharmaceutical development, this compound serves as a foundational structure for the synthesis of various potential drug candidates, most notably analgesics and anesthetics. nih.gov The piperidine and cyclohexane rings are common features in many centrally acting agents, and by modifying the 2-cyclohexylpiperidine backbone, researchers can design new molecules with tailored pharmacological profiles.

In neuroscience research, 2-Cyclohexylpiperidine hydrochloride and its derivatives are utilized to investigate the function of neurotransmitter systems. nih.gov By studying how these compounds interact with different receptors and transporters in the brain, scientists can gain a better understanding of the mechanisms underlying various neurological processes and disorders. While specific research focusing solely on 2-cyclohexylpiperidine hydrochloride is not extensively published, the study of its more complex analogs, such as 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), has been instrumental in characterizing binding sites associated with the N-methyl-D-aspartate (NMDA) receptor complex and biogenic amine reuptake systems. nih.govresearchgate.net

The table below summarizes the key research applications of 2-Cyclohexylpiperidine hydrochloride.

| Research Area | Application of 2-Cyclohexylpiperidine Hydrochloride |

| Pharmaceutical Development | Building block for the synthesis of analgesics and anesthetics. nih.gov |

| Organic Synthesis | Versatile intermediate for the creation of complex molecules. nih.gov |

| Neuroscience Research | Tool to study neurotransmitter systems and mechanisms of psychoactive substances. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclohexylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBXPLPVYOYYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481454 | |

| Record name | 2-Cyclohexylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51523-81-0 | |

| Record name | 2-Cyclohexylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Approaches

Methodologies for Core Structure Synthesis

The formation of the essential cyclohexylpiperidine framework can be achieved through several key synthetic routes. These methods provide access to the core structure, which can then be further modified.

A prominent method for the synthesis of 1-arylcyclohexylamines involves the use of Grignard reagents. designer-drug.comtaylorandfrancis.com This approach is particularly effective for creating a quaternary carbon center on the cyclohexane (B81311) ring, linking it to both an aryl group and the piperidine (B6355638) nitrogen. The synthesis typically begins with the formation of an α-aminonitrile, such as 1-piperidinocyclohexanecarbonitrile (B162700) (PCC). designer-drug.comtaylorandfrancis.com This intermediate is prepared by reacting cyclohexanone (B45756), potassium cyanide, and piperidine. designer-drug.com

The crucial step involves the reaction of the α-aminonitrile (PCC) with an arylmagnesium halide, commonly phenylmagnesium bromide. designer-drug.comtaylorandfrancis.com In this reaction, the Grignard reagent attacks the nitrile carbon. A subsequent hydrolytic workup leads to the formation of the final 1-aryl-1-cyclohexylpiperidine product. designer-drug.com The efficiency of this reaction can be influenced by the stoichiometry of the Grignard reagent, with an excess often being used to maximize the yield. designer-drug.com This synthetic strategy is a powerful tool for constructing the core structure of many pharmacologically significant arylcyclohexylamines. niper.gov.in

Table 1: Key Reactants in Grignard Synthesis of Arylcyclohexylamines

| Reactant | Role | Reference |

|---|---|---|

| Cyclohexanone | Cyclohexyl ring precursor | designer-drug.com |

| Piperidine | Piperidine ring source | designer-drug.com |

| Potassium Cyanide | Nitrile group source | designer-drug.com |

Acetone (B3395972) cyanohydrin (ACH) is a convenient and safer alternative to using hydrogen cyanide (HCN) gas directly. wikipedia.orgtcichemicals.com It can serve as a cyanide source in the formation of nitrile intermediates necessary for arylcyclohexylamine synthesis. wikipedia.org In the context of the synthesis pathway described previously (2.1.1), acetone cyanohydrin can be used in a transhydrocyanation reaction to generate the key 1-piperidinocyclohexanecarbonitrile (PCC) intermediate from cyclohexanone and piperidine. wikipedia.org

The reaction involves the transfer of a cyanide group from acetone cyanohydrin to an iminium species formed in situ from cyclohexanone and piperidine. This method avoids the handling of highly toxic alkali metal cyanides or HCN gas. wikipedia.orgprepchem.com The versatility of acetone cyanohydrin also extends to its use in other cyanation reactions, such as the Strecker reaction for α-amino acid synthesis and in Mitsunobu reactions for introducing a cyano group under mild conditions. tcichemicals.com

The "Borrowing Hydrogen" (BH) methodology represents a modern, atom-efficient strategy for the synthesis of saturated nitrogen-containing heterocycles, including piperidines. acs.orgnih.gov This process, typically catalyzed by transition metals like iridium or ruthenium, enables the formation of piperidines from diols and primary amines. acs.orgchemrxiv.org

The general mechanism involves three key steps:

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from an alcohol on the diol substrate to form a carbonyl intermediate (an aldehyde or ketone) in situ. acs.org

Condensation & Cyclization: The carbonyl intermediate reacts with an amine to form an imine, which then undergoes an intramolecular cyclization. acs.org

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the cyclized intermediate, resulting in the final saturated piperidine ring. acs.org

This methodology allows for the stereoselective synthesis of substituted piperidines through a cascade of reactions, forming two new carbon-nitrogen bonds in a single process. nih.gov It stands out as a powerful tool for creating complex piperidine structures from simpler, linear precursors. acs.orgacs.org

Controlling the stereochemistry of substituted piperidines is critical, as different isomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a specific stereoisomer as the major product. One patented approach describes the stereoselective synthesis of piperidine derivatives from a chiral starting material, L-glutamic acid. google.com This method allows for the controlled formation of specific stereocenters on the piperidine ring. google.com

In cases where a synthesis produces a mixture of stereoisomers (e.g., cis and trans isomers), resolution techniques are employed for their separation. A common laboratory method is column chromatography. For instance, in the synthesis of analogs of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), the cis and trans isomers of a 4-substituted derivative were successfully separated using silica (B1680970) gel column chromatography. nih.gov This highlights the importance of purification and separation techniques in obtaining stereochemically pure compounds.

Synthesis of Structural Analogs and Derivatives

To explore structure-activity relationships and optimize properties, chemists synthesize structural analogs of a lead compound. For arylcyclohexylpiperidines, this often involves modifying the aryl portion of the molecule.

Altering the aryl group attached to the cyclohexyl ring is a common derivatization strategy. This allows for the fine-tuning of electronic and steric properties, which can significantly impact pharmacological activity. wikipedia.org Research into analogs of phencyclidine (PCP) has led to the synthesis of a wide array of derivatives with different aryl substituents.

A notable example is the development of BTCP and its analogs, where the phenyl ring of PCP is replaced with a bioisosteric benzothiophene (B83047) group. nih.govnih.gov Further studies have explored a range of other aryl and heteroaryl groups to probe the structural requirements for biological activity. These modifications are typically achieved by using the corresponding substituted aryl Grignard or aryllithium reagents in the synthetic schemes described earlier (see 2.1.1). nih.gov The systematic modification of this moiety has been crucial in developing a detailed understanding of the structure-activity relationships for this class of compounds. nih.gov

Table 2: Examples of Aryl Moiety Modifications in Arylcyclohexylamines

| Original Moiety | Modified Moiety | Resulting Compound Class | Reference |

|---|---|---|---|

| Phenyl | Benzo[b]thiophen-2-yl | BTCP Analogues | nih.govnih.gov |

| Phenyl | Various substituted phenyls | Substituted PCP Analogues | wikipedia.org |

Substitutions on the Cyclohexyl Ring

Modifications to the cyclohexyl ring of 2-cyclohexylpiperidine (B1347038) have been explored to investigate the impact of substituent size, polarity, and stereochemistry on biological activity. A common strategy involves the introduction of substituents at the 4-position of the cyclohexyl ring.

One approach to functionalizing the 4-position of the cyclohexane moiety involves the synthesis of a bipiperidinyl analogue, which can then undergo further derivatization of the nitrogen atom. This method allows for the creation of a variety of analogues from a common intermediate. nih.gov Another strategy focuses on the stepwise preparation of specific isomers, such as the cis and trans isomers of 4-tert-butylcyclohexyl derivatives. nih.gov

The synthesis of hydroxylated derivatives on the cyclohexyl ring is also a key area of investigation, often to mimic potential metabolic products. For instance, stereoisomeric pairs of 3-phenyl-3-(1-piperidinyl)cyclohexanol and 4-phenyl-4-(1-piperidinyl)cyclohexanol have been synthesized. These syntheses can provide insight into how the position and stereochemistry of a hydroxyl group on the cyclohexyl ring affect the compound's properties.

Recent advancements have also focused on the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines using transaminase-catalyzed processes. This method allows for the production of highly diastereopure trans-isomers, which can be crucial for understanding the specific interactions of each stereoisomer. nih.gov

Table 1: Examples of Synthesized 2-Cyclohexylpiperidine Derivatives with Cyclohexyl Ring Substitutions

| Compound Name | Structure | Key Synthetic Approach | Reference |

| cis-4-tert-Butyl-1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine | Structure not available in search results | Stepwise preparation from a substituted cyclohexanone. nih.gov | nih.gov |

| trans-4-tert-Butyl-1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine | Structure not available in search results | Stepwise preparation from a substituted cyclohexanone. nih.gov | nih.gov |

| trans-4-((Ethoxycarbonyl)amino)cyclohexan-1-amine | Structure not available in search results | Transaminase-catalyzed deracemization of the corresponding cis/trans-amine mixture. nih.gov | nih.gov |

Alterations of the Piperidine Nitrogen Substituents

Modifying the substituent on the piperidine nitrogen is a common strategy to alter the polarity, lipophilicity, and metabolic stability of 2-cyclohexylpiperidine analogues. These alterations can range from simple alkylation or acylation to the introduction of more complex functional groups.

N-Formylation: The introduction of a formyl group at the piperidine nitrogen can be achieved through various methods. One common approach involves the reaction of the parent piperidine with a formylating agent. For example, N-formylpiperidine can be synthesized by reacting piperidine with formic acid, followed by dehydration of the resulting salt. google.com Another method utilizes the reaction of piperidine with an organic acid ester like methyl formate, which produces the N-formyl derivative and the corresponding alcohol. google.com

N-Cyanation: The synthesis of N-cyano derivatives introduces a polar cyano group. The synthesis of 4-cyano-N-cyclohexylpiperidine-1-carboxamide, for instance, typically starts with the formation of the piperidine ring followed by the introduction of the cyano-carboxamide moiety. While this example is for a 1-substituted piperidine, similar principles can be applied to N-substituted 2-cyclohexylpiperidines.

Other N-Substitutions: A wide range of other substituents can be introduced on the piperidine nitrogen. For example, in the synthesis of analogues of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a close structural relative of 2-cyclohexylpiperidine, various N-substituted derivatives have been prepared. These include N,N-disubstituted cyclohexylamines with varying alkyl chain lengths and the incorporation of additional amino, amide, and aromatic groups on the N-substituents. wikipedia.org These modifications have been shown to significantly influence the binding affinity of the compounds at various biological targets. wikipedia.org

Table 2: Examples of Piperidine Nitrogen Alterations in 2-Cyclohexylpiperidine Analogues

| Compound Name | Structure | Key Synthetic Approach | Reference |

| N-Formylpiperidine | O=CN1CCCCC1 | Reaction of piperidine with formic acid and subsequent dehydration. | google.comnih.gov |

| N-Formylpiperidine | O=CN1CCCCC1 | Reaction of piperidine with methyl formate. | google.com |

| 4-Cyano-N-cyclohexylpiperidine-1-carboxamide | Structure not available in search results | Multi-step synthesis involving the formation of the piperidine ring and subsequent functionalization. |

Synthesis of Monohydroxylated and Degradation Metabolites

The in vivo metabolism of phencyclidine (PCP) and its analogues often involves hydroxylation at various positions on the cyclohexyl and piperidine rings, as well as degradation of the piperidine ring. nih.gov The synthesis of these potential metabolites is crucial for pharmacological and toxicological studies.

Monohydroxylated Metabolites: The primary metabolic pathway for PCP-like compounds is hydroxylation mediated by cytochrome P-450 enzymes. nih.gov This can occur at several positions on the cyclohexyl and piperidine rings. For example, the synthesis of monohydroxy derivatives of 1-(1-phenylcyclohexyl)piperidine (PCP) has been described, including phenols (hydroxylation on the phenyl ring, which is analogous to the cyclohexyl ring in 2-cyclohexylpiperidine) and 1-(1-phenylcyclohexyl)-4-piperidinol.

In studies of the BTCP, five monohydroxylated derivatives were identified as metabolites produced by rat liver microsomes. The synthesis of these standards was achieved using methods previously developed for creating PCP metabolites. These hydroxylations can occur on both the benzo[b]thiophene and the cyclohexyl rings.

Degradation Metabolites: A significant degradation pathway for PCP and its analogues involves the hydroxylation at the C-2 position of the piperidine ring. nih.gov This leads to the formation of an unstable carbinolamine, which can then undergo ring-opening to produce a series of more polar, open-ring compounds. nih.gov For BTCP, two degradation compounds resulting from this pathway have been identified as in vitro metabolites. The synthesis of these degradation products is essential for confirming their identity in metabolic studies.

The study of PCP metabolism has also shown that monohydroxylated metabolites can be further metabolized through conjugation with glucuronic or sulfuric acid, or by further hydroxylation to form dihydroxy derivatives, which can also be conjugated. nih.gov

Table 3: Potential Metabolites of 2-Cyclohexylpiperidine Based on Analogues

| Metabolite Type | General Structure/Description | Basis of Prediction | Reference |

| Monohydroxylated Cyclohexyl Derivatives | Hydroxyl group at various positions on the cyclohexyl ring. | Metabolism of phencyclidine (PCP) and 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP). nih.gov | nih.gov |

| Monohydroxylated Piperidine Derivatives | Hydroxyl group at the 4-position of the piperidine ring. | Metabolism of PCP and BTCP. | nih.gov |

| Piperidine Ring-Opened Degradation Products | Polar, open-ring compounds resulting from C-2 hydroxylation of the piperidine ring. | Metabolism of PCP and BTCP. nih.gov | nih.gov |

Pharmacological Characterization and Receptor Interactions

Dopaminergic System Interactions

The primary mechanism through which 2-cyclohexylpiperidine (B1347038) derivatives exert their effects on the dopaminergic system is via interaction with the dopamine (B1211576) transporter (DAT). acs.orgacs.orgresearchgate.netnih.govnih.govsigmaaldrich.comnih.govresearchgate.netnih.gov This interaction leads to a cascade of neurochemical changes that modulate dopaminergic signaling.

Research has consistently demonstrated that 2-cyclohexylpiperidine analogs, such as BTCP, are potent inhibitors of dopamine reuptake. acs.orgacs.orgresearchgate.netnih.govnih.govsigmaaldrich.com These compounds bind with high affinity to the DAT, thereby blocking the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. acs.orgacs.orgresearchgate.netnih.govnih.gov This action is distinct from that of other dopamine reuptake inhibitors like cocaine, as they appear to bind to different sites on the dopamine uptake complex. acs.orgnih.govnih.gov

The inhibitory potency of these compounds at the DAT is often quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of dopamine uptake. For instance, BTCP and its analog, 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine (7), are among the most potent inhibitors of [3H]DA uptake. nih.gov The binding affinity is further characterized by the inhibition constant (Ki), which reflects the drug's affinity for a receptor. The diverse binding properties of BTCP homologues at the dopamine uptake site highlight their potential as selective probes for studying this transporter. nih.gov

Table 1: Inhibitory Activity of BTCP and Related Compounds at the Dopamine Transporter

| Compound | [3H]DA Uptake Inhibition (IC50, nM) | [3H]BTCP Displacement (IC50, nM) | [3H]Cocaine Displacement (IC50, nM) |

|---|---|---|---|

| BTCP (3) | 26 | 1.8 | 112 |

| 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine (7) | 33 | 3.6 | 33 |

| 1-(2-benzo[b]thienyl)cyclohexylamine (4) | 120 | 18 | 158 |

| 1-[1-(2-benzo[b]thienyl)cyclopentyl]homopiperidine (11) | 110 | 16 | 17 |

| Cocaine | 280 | 190 | 120 |

Data sourced from a study on rat striatal homogenates. nih.gov

By inhibiting dopamine reuptake, 2-cyclohexylpiperidine derivatives lead to a significant increase in the extracellular concentration of dopamine. nih.gov Microdialysis studies in freely moving rats have shown that BTCP dose-dependently increases dopamine levels in the striatum and nucleus accumbens. nih.gov This elevation of synaptic dopamine is a direct consequence of the blockade of the DAT.

Furthermore, studies on phencyclidine and its analogs have revealed their capacity to increase the basal efflux of striatal dopamine in vitro. nih.gov The acute administration of BTCP has been shown to produce effects on striatal dopamine levels that are similar to those of cocaine. nih.gov Some dopamine D2 partial agonists have been found to decrease dopamine synthesis and release, suggesting a complex modulatory role for related compounds on dopaminergic turnover. nih.gov

A key distinction between 2-cyclohexylpiperidine derivatives like BTCP and other dopamine reuptake inhibitors such as cocaine lies in their effects following chronic administration. acs.orgresearchgate.netnih.gov While chronic use of cocaine typically leads to sensitization, characterized by an amplified behavioral and neurochemical response, chronic administration of BTCP results in tolerance. acs.orgresearchgate.netnih.gov This suggests that despite their shared ability to acutely block dopamine reuptake, the long-term adaptations in the dopaminergic system are fundamentally different. The development of tolerance with BTCP may be linked to its metabolites, which also show high affinity for the DAT. acs.orgresearchgate.net

N-Methyl-D-Aspartate (NMDA) Receptor Modulations

In addition to their potent effects on the dopaminergic system, 2-cyclohexylpiperidine compounds also interact with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.

Phencyclidine and its analogs are well-established non-competitive antagonists of the NMDA receptor. sigmaaldrich.commhmedical.com They exert their inhibitory action by binding to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions. mhmedical.comresearchgate.net This blockade prevents the excitatory effects of glutamate (B1630785), the primary agonist of the NMDA receptor. researchgate.net However, it is noteworthy that BTCP, a prominent 2-cyclohexylpiperidine derivative, exhibits a low affinity for the PCP binding site on the NMDA receptor, distinguishing it from classic PCP-like compounds. sigmaaldrich.com The NMDA receptor itself is a complex heterotetramer, and its activation requires the binding of both glutamate and a co-agonist like glycine (B1666218) or D-serine. koreascience.kr Blockade of the ion channel by compounds like PCP and ketamine is a key mechanism of their pharmacological action. researchgate.net

Research has identified at least two distinct binding sites for phencyclidine and its analogs. wikipedia.orgnih.govnih.govPCP site 1 is the well-known binding site located within the ion channel of the NMDA receptor. wikipedia.orgnih.gov This site is responsible for the classic dissociative and psychotomimetic effects of PCP.

In contrast, PCP site 2 is a separate high-affinity binding site that is not associated with the NMDA receptor complex. wikipedia.orgnih.govnih.gov This site is linked to the biogenic amine transporters, particularly the dopamine transporter. nih.govnih.gov Studies using the PCP analog [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP) have shown that it labels both PCP site 1 and site 2. nih.gov Importantly, compounds like BTCP demonstrate a high affinity for PCP site 2, which is consistent with their potent effects on dopamine reuptake. nih.gov The ligand-selectivity of PCP site 2 and its association with monoamine transporters suggest it may function as an allosteric regulatory site. wikipedia.org

Sigma Receptor Ligand Properties

The cyclohexylpiperidine scaffold is a key feature in many compounds designed as ligands for sigma (σ) receptors. These receptors are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), and are involved in a variety of cellular functions. Derivatives of cyclohexylpiperidine have shown a wide range of affinities for both subtypes.

N-cyclohexylpiperazine derivatives, which are structurally related, have been identified as high-affinity sigma-2 receptor ligands. nih.gov For example, the compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) displays subnanomolar affinity for both σ₁ and σ₂ receptors, with Ki values of 0.38 nM and 0.68 nM, respectively. nih.govresearchgate.net In contrast, some BTCP-related compounds have been shown to displace the selective sigma receptor probe [3H]-(+)-pentazocine with Ki values ranging from 125 to 9170 nM. sigmaaldrich.com

Research into various analogs has demonstrated that modifications to the piperidine (B6355638) or piperazine (B1678402) ring and its substituents can fine-tune the affinity for each sigma receptor subtype. For instance, replacing a piperazine ring with an N-methyl piperidine can yield derivatives with strong to moderate affinity for the σ₁ receptor, with Ki values ranging from 0.54 to 108 nM. unict.it The small N-cyclohexylpiperazine molecule designated as compound 59 in one study showed the highest σ₂ affinity in its series with a Ki of 4.70 nM. nih.gov

Table 1: Sigma Receptor Affinity of Selected Cyclohexylpiperidine Analogs This is an interactive data table. You can sort and filter the data.

| Compound | Receptor Subtype | Affinity (Ki) |

|---|---|---|

| PB28 | Sigma-1 | 0.38 nM |

| PB28 | Sigma-2 | 0.68 nM |

| Compound 59 | Sigma-2 | 4.70 nM |

| Amide 36 | Sigma-1 | 0.11 nM |

While many cyclohexylpiperidine derivatives show high affinity for sigma receptors, achieving high selectivity for one subtype over the other can be challenging. nih.gov Often, these ligands exhibit a mixed affinity profile. nih.gov

The selectivity is determined by the ratio of the binding affinities for the two receptor subtypes. For example, the lead compound BTCP is 62 times more selective for sites labeled by [3H]BTCP (related to the dopamine transporter) compared to sites labeled by [3H]cocaine. sigmaaldrich.com In the context of sigma receptors, many N-cyclohexylpiperazine derivatives are found to be largely unselective between the σ₁ and σ₂ subtypes. nih.gov However, specific structural alterations can impart significant selectivity. Amide 36, an analog of PB28, emerged as a highly selective σ₁ ligand with a Ki of 0.11 nM and a remarkable 1627-fold selectivity over the σ₂ receptor. nih.gov This highlights that while the core cyclohexylpiperidine structure binds to both receptors, modifications to other parts of the molecule are crucial for determining the selectivity profile. nih.govnih.gov

Other Receptor and Enzyme Interactions

Derivatives of phencyclidine containing the cyclohexylpiperidine moiety have been investigated as inhibitors of trypanothione (B104310) reductase (TryR). nih.gov This enzyme is crucial for the redox metabolism of trypanosome and leishmania parasites, making it a potential drug target for diseases like African sleeping sickness. nih.govresearchgate.net

The compound BTCP (1-(1-benzo[b]thiophen-2-yl-cyclohexyl) piperidine) was identified as a competitive inhibitor of TryR with an inhibition constant (Ki) of 1 µM. nih.govresearchgate.net Studies on a series of 32 phencyclidine analogues confirmed the potential of this chemical class to inhibit the enzyme, and structure-activity relationship studies were conducted to identify analogues with improved enzymatic activity. nih.gov

The piperidine heterocyclic ring is a structural component in various known inhibitors of monoamine oxidase (MAO), an enzyme that metabolizes monoamine neurotransmitters. nih.gov The MAO enzyme exists in two isoforms, MAO-A and MAO-B. nih.gov

Studies on pyridazinobenzylpiperidine derivatives, which share the piperidine core, have shown that these compounds can act as potent and selective MAO inhibitors. mdpi.com Most of the 24 synthesized compounds in one study demonstrated higher inhibition of MAO-B than MAO-A. mdpi.com The compound designated S5 was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and exhibited a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies revealed that this inhibition was competitive and reversible, with a Ki value of 0.155 µM. mdpi.com These findings suggest that the piperidine scaffold, as found in 2-cyclohexylpiperidine, is a viable backbone for the development of MAO inhibitors, particularly for the MAO-B isoform.

Table 2: MAO-B Inhibition by Lead Piperidine Derivatives This is an interactive data table. You can sort and filter the data.

| Compound | Target | Inhibition (IC₅₀) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| S5 | MAO-B | 0.203 µM | 19.04 |

Potential Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Research into the interaction of 2-Cyclohexylpiperidine hydrochloride with nicotinic acetylcholine receptors (nAChRs) is part of a broader investigation into piperidine derivatives and their effects on the nervous system. While specific binding affinity data (such as Ki values) for 2-Cyclohexylpiperidine hydrochloride at various nAChR subtypes are not extensively detailed in publicly available literature, the general class of piperidine-containing compounds has been explored for its nAChR modulatory activity.

Limited or Negligible Affinity for Other Neurotransmitter Receptors

Comprehensive receptor screening data for 2-Cyclohexylpiperidine hydrochloride is not extensively published. However, studies on structurally related analogs can provide some insight into its likely binding profile. Research on various substituted cyclohexylpiperidine derivatives has revealed affinities for a range of other neurotransmitter receptors, though the profile of the unsubstituted parent compound is expected to be distinct.

For example, more complex derivatives containing the cyclohexylpiperidine moiety have been shown to interact with dopamine and serotonin (B10506) transporters, as well as sigma receptors. The addition of specific chemical groups to the piperidine or cyclohexyl rings dramatically influences the affinity and selectivity for these other targets. Given that 2-Cyclohexylpiperidine hydrochloride lacks these additional functional groups, it is plausible that its affinity for these other neurotransmitter receptors is significantly lower or negligible. Without direct experimental data from broad binding assays, any statements on its affinity for receptors such as dopaminergic, serotonergic, adrenergic, or others remain speculative. The primary utility of 2-Cyclohexylpiperidine hydrochloride in research often appears to be as a synthetic building block for creating more complex and potent molecules with specific receptor targets.

Metabolic Pathways and Biotransformation

Identification of Primary Metabolites (in vitro)

In vitro studies are fundamental in identifying the initial metabolic products of a parent compound. For compounds structurally similar to 2-Cyclohexylpiperidine (B1347038) hydrochloride, such as 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP), a phencyclidine (PCP) analog, research using rat liver microsomes has been instrumental. These studies have identified several primary metabolites resulting from oxidative metabolism.

The primary metabolic reactions involve hydroxylation at various positions on both the cyclohexyl and piperidine (B6355638) rings. For BTCP, five distinct monohydroxylated derivatives have been identified as primary metabolites through comparative analysis with synthetic standards using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems. nih.gov These findings suggest that hydroxylation is a major initial metabolic pathway for this class of compounds.

In addition to hydroxylation, studies on other piperidine-containing compounds, like N-benzylpiperidine, indicate that oxidation can also occur at the α- and β-positions of the piperidine ring, leading to the formation of ketone derivatives. nih.gov While not directly observed for 2-Cyclohexylpiperidine hydrochloride, this represents another potential primary metabolic transformation.

The table below summarizes the types of primary metabolites identified for a closely related analog, BTCP, in vitro.

| Metabolite Type | Position of Modification | Analytical Method(s) | Reference |

| Monohydroxylated derivatives | Cyclohexyl or Piperidine ring | HPLC, GC-MS | nih.gov |

| Degradation compounds | Not specified | HPLC, GC-MS | nih.gov |

Role of Hepatic Microsomes in Metabolism

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are a cornerstone of in vitro drug metabolism studies. acs.org They contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. openanesthesia.orgnih.gov The use of rat liver microsomes has been pivotal in elucidating the metabolic pathways of cyclohexylpiperidine derivatives like BTCP. nih.gov

Incubation of the parent compound with hepatic microsomes in the presence of necessary cofactors, such as NADPH, initiates the metabolic process. youtube.com These in vitro systems effectively simulate the Phase I metabolism that occurs in the liver. nih.gov For BTCP, incubation with rat liver microsomes led to the time-dependent disappearance of the parent compound and the appearance of its metabolites. acs.org This demonstrates the essential role of hepatic microsomal enzymes in the biotransformation of this class of molecules. The metabolic stability of compounds can also be assessed using these systems, which has been shown for various piperidine analogs. nih.gov

Enzymatic Systems Involved (e.g., Cytochrome P450 Enzymes)

The cytochrome P450 (CYP) enzyme system is the principal enzymatic machinery responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceuticals. nih.govnih.gov These heme-containing monooxygenases catalyze a variety of reactions, with oxidation being the most common. nih.govyoutube.com The metabolism of piperidine-containing compounds is well-documented to be mediated by CYP enzymes. nih.govjialigao.org

While the specific CYP isoforms responsible for the metabolism of 2-Cyclohexylpiperidine hydrochloride have not been definitively identified, studies on analogous compounds provide strong indications. For instance, the metabolism of various drugs containing a 4-aminopiperidine (B84694) moiety is predominantly carried out by CYP3A4. nih.govacs.org Furthermore, research on thioridazine, a piperidine-type phenothiazine, has implicated CYP1A2, CYP3A4, and CYP2D6 in its metabolism. nih.gov Given the structural similarities, it is highly probable that one or more of these major CYP isoforms are involved in the biotransformation of 2-Cyclohexylpiperidine hydrochloride. The process involves the binding of the substrate to the active site of the CYP enzyme, followed by an electron transfer cascade that results in the oxidation of the substrate. nih.gov

The table below lists the major human CYP450 enzymes known to be involved in the metabolism of various drugs, which are likely candidates for the metabolism of 2-Cyclohexylpiperidine hydrochloride.

| CYP450 Isoform | Common Substrate Class | Role in Drug Metabolism | Reference |

| CYP3A4 | Wide variety of drugs, including piperidine derivatives | Major enzyme in human drug metabolism | nih.govnih.govacs.org |

| CYP2D6 | CNS-acting drugs, piperidine-type phenothiazines | Significant role in the metabolism of many drugs | nih.govnih.gov |

| CYP1A2 | Aromatic and heterocyclic amines | Metabolizes a range of xenobiotics | nih.gov |

| CYP2C19 | Wide variety of drugs | Important for the metabolism of numerous compounds | nih.gov |

Hypothesis on Hydration as a Metabolic Step

The primary metabolic pathways for many piperidine-containing compounds involve oxidation mediated by cytochrome P450 enzymes. While hydration reactions can occur in drug metabolism, there is currently no direct scientific evidence from in vitro studies of 2-Cyclohexylpiperidine hydrochloride or its close analogs to support the hypothesis that hydration is a significant metabolic step. The available literature predominantly points towards oxidative pathways, such as hydroxylation and N-dealkylation, as the key biotransformation routes for this class of compounds. nih.govnih.gov

Active Metabolite Characterization and Pharmacological Relevance

A crucial aspect of drug metabolism is whether the resulting metabolites are pharmacologically active. In some cases, metabolites can have similar, greater, or different activity compared to the parent compound. mdpi.com For the BTCP analog, in vitro studies have shown that at least two of its primary monohydroxylated metabolites exhibit a high affinity for the dopamine (B1211576) transporter (DAT), which is the primary pharmacological target of the parent compound. nih.gov

The table below details the findings regarding the active metabolites of the BTCP analog.

| Parent Compound | Active Metabolite(s) | Pharmacological Target | Implication | Reference |

| 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) | Two monohydroxylated derivatives | Dopamine Transporter (DAT) | Metabolites may contribute to the overall pharmacological activity of the parent compound. | nih.gov |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are paramount for the separation of 2-Cyclohexylpiperidine (B1347038) hydrochloride from impurities and for its quantitative determination. The choice of technique is dictated by the compound's physicochemical properties, including its polarity and volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Cyclohexylpiperidine hydrochloride. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses. In a typical RP-HPLC method, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier like phosphoric acid or trifluoroacetic acid to improve peak shape and resolution. researcher.lifenih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A pre-column derivatization step can be employed to enhance the detectability of piperidine (B6355638) compounds. researcher.lifenih.govresearchgate.net For instance, derivatization with 4-toluenesulfonyl chloride can be utilized before analysis. researcher.lifenih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the piperidine ring exhibits some UV absorbance, which can be enhanced by derivatization.

Table 1: Illustrative HPLC Parameters for the Analysis of Piperidine Derivatives

| Parameter | Value |

|---|---|

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) researcher.liferesearchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v) researcher.liferesearchgate.net |

| Flow Rate | 1.0 mL/min researcher.liferesearchgate.net |

| Column Temperature | 30°C researcher.liferesearchgate.net |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a compound like 2-Cyclohexylpiperidine, which can be made volatile, GC is a viable analytical method. To prevent peak tailing, which is common with amines due to their basicity and interaction with active sites on the column, deactivated columns or the use of a base-deactivated packing material is crucial. labrulez.com Porous polymer packings have also been developed specifically for the separation of amines. labrulez.com

Derivatization is a common strategy to improve the volatility and thermal stability of amines, as well as to enhance their chromatographic properties and detection sensitivity. rsc.org For instance, cyclohexylamine (B46788), a related compound, can be converted to its trifluoroacetyl derivative for improved GC analysis. rsc.org Flame ionization detection (FID) is a common detection method for organic compounds like 2-Cyclohexylpiperidine. nih.gov

Table 2: Representative GC Conditions for the Analysis of Cyclohexylamine

| Parameter | Value |

|---|---|

| Column | Capillary column with a base-deactivated stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 250°C |

| Detector | Flame Ionization Detector (FID) nih.gov |

| Detector Temperature | 300°C |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the trace-level quantification of compounds. For piperidine-containing compounds, positive electrospray ionization (+ESI) is a suitable ionization technique, as the nitrogen atom in the piperidine ring is readily protonated. austinpublishinggroup.comresearchgate.net

In the tandem mass spectrometer, the protonated molecule (parent ion) of 2-Cyclohexylpiperidine hydrochloride is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. austinpublishinggroup.com This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and is excellent for quantitative analysis. The fragmentation pattern can also provide valuable structural information. scielo.brresearchgate.net

Table 3: Plausible LC-MS/MS Parameters for 2-Cyclohexylpiperidine

| Parameter | Value |

|---|---|

| LC Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (+ESI) austinpublishinggroup.com |

| MS/MS Transition | [M+H]+ of 2-Cyclohexylpiperidine → Characteristic fragment ions |

| Collision Gas | Argon |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of compounds. For the analysis of piperidine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like toluene or hexane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used for piperidine alkaloids. researchgate.net Visualization of the separated spots can be achieved under UV light if the compound is UV-active, or by staining with a suitable reagent, such as iodine vapor or a specific colorimetric reagent. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic parameter for a given compound under specific TLC conditions.

Table 4: Example TLC Systems for the Separation of Piperidine-related Compounds

| Stationary Phase | Mobile Phase System | Visualization |

|---|---|---|

| Silica Gel 60 F254 | Toluene:Ethyl Acetate (7:3, v/v) researchgate.net | UV light (254 nm) |

| Silica Gel 60 F254 | Acetone (B3395972):n-Hexane (6:4, v/v) researchgate.net | Iodine vapor |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds by providing detailed information about their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to provide detailed information about the carbon-hydrogen framework of 2-Cyclohexylpiperidine hydrochloride. optica.org

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons in the cyclohexyl and piperidine rings can be used to determine their relative positions. ycdehongchem.com

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. acs.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and their directly attached carbons, respectively, which is crucial for the complete structural assignment of 2-substituted piperidines. researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Cyclohexylpiperidine Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2-H | 2.5 - 3.0 | 55 - 65 |

| Piperidine C6-H (axial & equatorial) | 2.6 - 3.2 | 45 - 55 |

| Piperidine C3, C4, C5-H | 1.2 - 1.9 | 20 - 35 |

| Cyclohexyl C1-H | 1.5 - 2.0 | 40 - 50 |

| Cyclohexyl C2-C6-H | 0.8 - 1.8 | 25 - 35 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for the characterization of 2-Cyclohexylpiperidine and its analogues. It provides valuable information regarding the molecular weight and fragmentation patterns of the compound, aiding in its identification and structural elucidation.

In mass spectral analysis, the protonated molecule [M+H]+ of 2-Cyclohexylpiperidine is typically observed. High-resolution mass spectrometry can provide the accurate mass of the molecular ion, which allows for the determination of its elemental formula. Fragmentation of the parent ion often occurs through cleavage of the bond between the cyclohexyl and piperidine rings, as well as fragmentation within the piperidine ring itself.

Different ionization techniques can be employed, including electron ionization (EI) and chemical ionization (CI), which can yield complementary fragmentation data. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of 2-Cyclohexylpiperidine, allowing for the separation of the compound from a mixture and its subsequent mass spectral analysis. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful technique, particularly for the analysis of more complex samples or for compounds that are not amenable to GC. nih.gov

Table 1: Predicted Collision Cross Section (CCS) for 2-Cyclohexylpiperidine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 168.17468 | 141.7 |

| [M+Na]+ | 190.15662 | 142.8 |

| [M-H]- | 166.16012 | 143.4 |

| [M+NH4]+ | 185.20122 | 159.2 |

| [M+K]+ | 206.13056 | 140.0 |

| [M+H-H2O]+ | 150.16466 | 134.1 |

| [M+HCOO]- | 212.16560 | 155.5 |

| [M+CH3COO]- | 226.18125 | 175.2 |

| [M+Na-2H]- | 188.14207 | 144.7 |

| [M]+ | 167.16685 | 129.6 |

| [M]- | 167.16795 | 129.6 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in a molecule. The IR spectrum of 2-Cyclohexylpiperidine hydrochloride would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H bond of the protonated piperidine ring.

C-H stretching: Multiple sharp peaks in the region of 2850-3000 cm⁻¹ are characteristic of the C-H bonds in the cyclohexyl and piperidine rings.

C-N stretching: Absorption in the region of 1000-1250 cm⁻¹ can be attributed to the C-N bond stretching.

C-C stretching: Various peaks in the fingerprint region (below 1500 cm⁻¹) correspond to the C-C stretching and bending vibrations of the aliphatic rings.

The specific positions and intensities of these bands can provide a unique fingerprint for the compound, aiding in its identification and quality control.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique in pharmacology to study the interaction of ligands with their receptors. oncodesign-services.com These assays utilize a radioactively labeled compound (radioligand) to quantify the binding to a specific target receptor. oncodesign-services.com By measuring the displacement of the radioligand by an unlabeled compound, such as 2-Cyclohexylpiperidine, the affinity of the unlabeled compound for the receptor can be determined.

[3H]BTCP Binding Assays

[3H]BTCP (N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine) is a radioligand that selectively binds to the dopamine (B1211576) transporter (DAT). nih.gov Assays using [3H]BTCP are employed to investigate the interaction of compounds with the DAT. In these assays, a biological preparation containing the DAT, such as rat striatal membranes, is incubated with a fixed concentration of [3H]BTCP and varying concentrations of the test compound. nih.gov The ability of the test compound to inhibit the binding of [3H]BTCP is measured, and the concentration that inhibits 50% of the specific binding (IC₅₀) is determined. This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the DAT. Studies have shown that phencyclidine (PCP) can act as a competitive inhibitor of high-affinity [3H]BTCP binding, indicating an interaction with the dopamine uptake site. nih.gov

[3H]TCP Binding Assays

[3H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) is a radioligand used to label phencyclidine (PCP) binding sites. nih.gov Research has identified two high-affinity PCP binding sites: site 1, which is associated with the N-methyl-D-aspartate (NMDA) receptor, and site 2, which is associated with the dopamine reuptake complex. nih.gov [3H]TCP binding assays are conducted to determine the affinity of compounds for these PCP binding sites. nih.gov The binding of [3H]TCP to its receptor can be enhanced by L-glutamate and glycine (B1666218). nih.gov The ability of a test compound to displace [3H]TCP from these sites provides information about its potential interaction with the NMDA receptor complex and the dopamine transporter.

[3H]Dizocilpine (MK-801) Binding Assays

[3H]Dizocilpine, also known as [3H]MK-801, is a potent and selective non-competitive antagonist of the NMDA receptor that binds to a site within the ion channel. umich.edubiorxiv.org [3H]MK-801 binding assays are widely used to study the interaction of compounds with the PCP binding site located inside the NMDA receptor ionophore. umich.edu The binding of [3H]MK-801 is dependent on the activation state of the NMDA receptor, being enhanced by the presence of glutamate (B1630785) and glycine agonists. umich.edu The ability of a compound to inhibit the binding of [3H]MK-801 is indicative of its potential to act as an NMDA receptor channel blocker. nih.govmanchester.ac.uk

3H-Pentazocine and [3H]DTG for Sigma Receptors

The investigation of ligand interactions with sigma receptors is a complex field that relies on sophisticated radioligand binding assays to characterize the affinity and selectivity of compounds. Among the key tools in this area are the radiolabeled ligands 3H-pentazocine and [3H]1,3-di(2-tolyl)guanidine ([3H]DTG).

A common experimental approach to selectively study the σ2 receptor involves the use of a masking agent. In this technique, unlabeled (+)-pentazocine is added to the assay at a concentration sufficient to saturate the σ1 receptors. With the σ1 sites blocked, the binding of [3H]DTG is predominantly to the σ2 receptors, allowing for the characterization of a test compound's affinity for this subtype. However, this method is not without its challenges, as the masking agent itself can interact with the σ2 receptor, potentially leading to biased results. upenn.edu

While these methodologies are standard in the field for characterizing compounds that interact with sigma receptors, specific binding affinity data for 2-Cyclohexylpiperidine hydrochloride at sigma-1 and sigma-2 receptors using 3H-pentazocine and [3H]DTG, respectively, are not detailed in the available research. The significance of its interaction with sigma receptors is suggested by the activity of structurally similar compounds. For instance, various piperidine and cyclohexyl homologues of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) have been shown to displace 3H-pentazocine from guinea pig brain homogenates with Ki values ranging from 125 to 9170 nM. nih.gov

In vitro Biochemical Assays

Enzyme Inhibition Assays

In vitro enzyme inhibition assays are crucial for determining the potential of a chemical compound to interfere with the catalytic activity of specific enzymes. These assays are fundamental in drug discovery and development for identifying potential therapeutic agents and understanding their mechanisms of action. Various methodologies exist, including those for cyclooxygenase (COX) enzymes, which are important targets in inflammation research. mdpi.commdpi.com However, based on the available scientific literature, there is no specific data detailing the inhibitory activity of 2-Cyclohexylpiperidine hydrochloride against any particular enzyme.

Dopamine Uptake Inhibition Assays

The inhibition of dopamine uptake is a key mechanism for modulating dopaminergic neurotransmission and is a target for various psychoactive compounds. The activity of 2-Cyclohexylpiperidine hydrochloride in this regard can be inferred from studies on its structural analogs, most notably 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP). BTCP is a high-affinity inhibitor of the dopamine transporter (DAT) and is used as a research tool to study the dopamine uptake system. nih.govtripod.comnih.gov

Research on BTCP and its homologues provides valuable insights into the structure-activity relationships for dopamine uptake inhibition. These studies typically involve competitive binding assays using radiolabeled ligands such as [3H]BTCP and [3H]cocaine, as well as functional assays measuring the inhibition of [3H]dopamine uptake into rat striatal synaptosomes. nih.govtripod.com

The data from these studies reveal that modifications to the piperidine and cyclohexyl rings of the BTCP scaffold can significantly impact binding affinity and uptake inhibition potency. For example, homologues of BTCP have demonstrated a wide range of potencies in inhibiting [3H]dopamine uptake, with some compounds being more potent than cocaine. nih.govtripod.com The affinity of these compounds for the DAT, as measured by the displacement of [3H]cocaine, also varies with structural changes.

The table below presents data for BTCP and a selection of its analogs, illustrating the impact of structural modifications on their ability to inhibit dopamine uptake and bind to the dopamine transporter.

| Compound | [3H]Dopamine Uptake Inhibition IC50 (nM) | [3H]Cocaine Binding IC50 (nM) | [3H]BTCP Binding IC50 (nM) |

| Cocaine | 170 | 100 | 160 |

| BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) | 13 | 39 | 5 |

| 1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine | 14 | 11 | 4 |

| 1-[1-(2-benzo[b]thienyl)cyclopentyl]piperidine | 32 | 40 | 10 |

| 1-[1-(2-benzo[b]thienyl)cycloheptyl]piperidine | 24 | 105 | 28 |

Data sourced from studies on BTCP and its analogues. nih.govtripod.com

These findings underscore the sensitivity of the dopamine transporter to the structural features of its inhibitors. Given the structural similarity of 2-Cyclohexylpiperidine hydrochloride to these potent dopamine uptake inhibitors, it is highly probable that it also exhibits significant activity at the dopamine transporter.

Research Models and Experimental Systems

In Vivo Animal Models

Rodent Models (Rats, Mice) for Pharmacological Studies

Rodent models, primarily featuring rats and mice, are fundamental in the pharmacological assessment of psychoactive compounds. For substances with mechanisms of action related to 2-Cyclohexylpiperidine (B1347038) hydrochloride, such as the dopamine (B1211576) reuptake inhibitor N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), these models are crucial. chemimpex.comnih.govresearchgate.netnih.gov In such studies, researchers typically administer the compound to the animals and observe a range of behavioral and physiological responses. chemimpex.comnih.gov

A common application of rodent models is the investigation of locomotor activity. For instance, studies on BTCP have utilized C57BL/6 mice to examine how repeated administration affects movement and to compare these effects to those of other substances like cocaine. chemimpex.com Similarly, Wistar rats have been used in microdialysis studies to measure the impact of such compounds on neurotransmitter levels, particularly dopamine, in specific brain regions like the striatum. nih.gov The identification of metabolites of related compounds, such as BTCP, has also been conducted using rat liver microsomes, which is a critical step in understanding the full pharmacological profile of a substance. nih.gov

Drug Discrimination Paradigms

Drug discrimination paradigms are a sophisticated behavioral technique used to assess the subjective effects of a drug in animals, typically rats or monkeys. These studies can determine whether a novel compound produces effects similar to a known substance. Animals are trained to recognize the internal cues associated with a specific drug and to signal this recognition through a particular behavior, such as pressing a specific lever to receive a reward. uni.lu

Studies on Cocaine Sensitization/Tolerance Mechanisms

The investigation of how a compound interacts with the mechanisms of cocaine sensitization and tolerance is a key area of research in addiction studies. Sensitization refers to the amplified effect of a drug after repeated administration, while tolerance is a diminished response. These phenomena are often studied using rodent models. chemimpex.com

Research on the related compound BTCP has explored its capacity to induce sensitization or cross-sensitization with cocaine. chemimpex.com In a typical experimental setup, mice are administered a fixed dose of the compound for several consecutive days, followed by a "challenge" dose to assess the locomotor response. chemimpex.com Such studies have revealed that while cocaine consistently produces sensitization, some related compounds may lead to tolerance-like effects at higher doses. chemimpex.com The demonstration of cross-sensitization can provide evidence for a shared mechanism of action between the tested compounds. chemimpex.com

Investigations of Cellular Metabolism and Gene Expression in Neurons

Understanding the effects of a chemical compound at the cellular level is crucial for elucidating its mechanism of action. In neuroscience, this often involves studying changes in neuronal metabolism and gene expression in response to the compound. While direct studies on 2-Cyclohexylpiperidine hydrochloride are not available, research on compounds that affect neuronal function provides a template for such investigations.

For example, studies on the protein synthesis inhibitor cycloheximide (B1669411) in embryonic rat hippocampal cell cultures have shown that certain compounds can induce the expression of neuroprotective genes, such as bcl-2, and antioxidant enzymes. cymitquimica.com These studies utilize techniques like reverse transcription-polymerase chain reaction (RT-PCR) and immunocytochemistry to measure changes in mRNA and protein levels. cymitquimica.com Such approaches could be applied to investigate whether 2-Cyclohexylpiperidine hydrochloride has similar effects on neuronal gene expression and cellular survival pathways.

Studies on Neurological Function (e.g., stereotypy, ataxia, cyclic cGMP levels)

The assessment of a compound's impact on neurological function includes observing specific behavioral and biochemical markers. Stereotypy refers to repetitive, invariant behaviors, while ataxia is a lack of voluntary coordination of muscle movements. Both are common measures in the pharmacological screening of psychoactive compounds.

While specific data on the effects of 2-Cyclohexylpiperidine hydrochloride on stereotypy, ataxia, or cyclic guanosine (B1672433) monophosphate (cGMP) levels are not present in the available literature, the methods for such investigations are well-established. Behavioral observations in rodent models are used to quantify stereotyped behaviors and assess motor coordination. Biochemical assays would be required to measure changes in the levels of second messengers like cGMP in relevant brain tissues following compound administration.

Advanced Research Directions and Emerging Applications

Investigation of Novel Pharmacological Targets Beyond Classic Neurotransmitters

Research into the pharmacological activities of 2-Cyclohexylpiperidine (B1347038) hydrochloride and its analogs has extended beyond classical neurotransmitter systems. A significant area of investigation involves the modulation of ion transporters, which are increasingly recognized as important pharmacological targets. For instance, studies have focused on the Na+/H+ exchanger isoform 3 (NHE3), a protein critical for sodium and fluid balance. The calcineurin homologous protein (CHP-1) interacts with NHE3 and is crucial for establishing its activity. Pharmacological inhibition of intestinal NHE3 is being explored as a therapeutic strategy for conditions like hypertension and chronic kidney disease, as it can reduce total body sodium and fluid overload independently of kidney function. While direct studies on 2-Cyclohexylpiperidine hydrochloride's effect on this target are not extensively documented, the exploration of such novel regulatory proteins opens new avenues for research into piperidine-based compounds.

Another emerging area is the targeting of enzymes involved in cellular stress and protein quality control. Heat shock protein 90 (Hsp90) is a chaperone protein implicated in cancer and neurodegenerative disorders. The development of probes to quantify Hsp90 expression in vivo is an active area of research, and small molecules that interact with Hsp90 or its co-chaperones, such as CHP-1 (CHORD-containing protein 1), are of significant interest. The unique ability of the piperidine (B6355638) scaffold to be incorporated into various molecular structures makes it a candidate for designing ligands that could target such novel protein-protein interactions within the Hsp90 chaperome.

Design and Synthesis of Selective Ligands for Specific Receptor Subtypes

The 2-Cyclohexylpiperidine scaffold serves as a valuable building block in the design and synthesis of selective ligands for various receptor subtypes, particularly within the central nervous system. A notable example is the development of analogs of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a close structural relative of 2-Cyclohexylpiperidine. BTCP is a high-affinity dopamine (B1211576) (DA) uptake inhibitor. Research has focused on modifying the piperidine and cyclohexyl rings of BTCP to create derivatives with enhanced selectivity for the dopamine transporter over other sites, such as phencyclidine (PCP) and sigma-binding sites.

Structure-activity relationship (SAR) studies have been conducted by synthesizing a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines. These studies have revealed that considerable structural variation is permissible for the N-substituents while maintaining high affinity for the dopamine transporter. For example, increasing the size and lipophilicity of the N-substituents generally improves binding affinity. Interestingly, monoalkyl N-substituted BTCP derivatives, such as the N-butyl and N-(cyclopropylmethyl) analogs, have demonstrated some of the highest affinities for the dopamine transporter. The differential effects of these structural modifications on the binding of various radioligands suggest the existence of distinct binding sites on the transporter protein. These findings highlight the utility of the 2-cyclohexylpiperidine core in developing highly selective pharmacological tools.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-cyclohexylpiperidine hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves cyclohexylation of piperidine derivatives, followed by hydrochlorination. Key steps include:

- Cyclohexylation : Using cyclohexyl halides or cyclohexene under catalytic conditions (e.g., palladium or acid catalysis) .

- Purification : Recrystallization from ethanol or methanol to remove unreacted intermediates.

- Validation : Purity is confirmed via HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Cross-reference with PubChem or NIST spectral data for consistency .

Q. How should researchers handle and store 2-cyclohexylpiperidine hydrochloride to ensure stability?

- Safety Protocols :

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Spill Management : Neutralize with sodium bicarbonate, collect residues in chemical waste containers, and ventilate the area .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-cyclohexylpiperidine hydrochloride in large-scale synthesis?

- Experimental Design :

- Parameter Screening : Use design of experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.5–2.0 mol%).

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps .

- Scale-Up Considerations : Ensure efficient heat dissipation and mixing to avoid side reactions (e.g., over-alkylation) .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR or mass spectrometry) for 2-cyclohexylpiperidine hydrochloride?

- Data Reconciliation :

- NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT calculations) to confirm stereochemistry .

- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isobaric impurities and the target compound.

- Cross-Validation : Validate results against peer-reviewed datasets from PubChem or NIST to identify systematic errors .

Q. How does the cyclohexyl substituent influence the compound’s biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?

- SAR Methodology :

- In Vitro Assays : Test against target receptors (e.g., GPCRs or ion channels) using radioligand binding or calcium flux assays.

- Computational Modeling : Perform molecular docking to assess binding affinity changes when modifying the cyclohexyl group .

- Control Experiments : Compare with analogs lacking the cyclohexyl moiety to isolate its pharmacological contribution .

Q. What are the ethical and methodological considerations for using 2-cyclohexylpiperidine hydrochloride in preclinical studies?

- Ethical Compliance :

- Animal Studies : Follow ARRIVE guidelines for experimental design, including randomization and blinding to reduce bias .

- Dose Optimization : Conduct acute toxicity studies (LD) to establish safe dosing ranges before chronic exposure trials .

- Data Transparency : Publish raw datasets and negative results in supplementary materials to avoid publication bias .

Data Interpretation and Reproducibility

Q. How can researchers address variability in biological activity observed across different batches of 2-cyclohexylpiperidine hydrochloride?

- Troubleshooting Steps :

Batch Analysis : Compare impurity profiles via LC-MS to identify contaminants affecting activity .

Stability Testing : Assess degradation under stress conditions (e.g., heat, light) using accelerated stability protocols .

Biological Replicates : Use ≥3 independent experiments to confirm reproducibility and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .

Q. What computational tools are recommended for predicting the physicochemical properties of 2-cyclohexylpiperidine hydrochloride?

- Software Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.